molecular formula C9H9NO5 B11890568 Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate

Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate

Cat. No.: B11890568
M. Wt: 211.17 g/mol
InChI Key: KLSLITPBZGNWEB-UHFFFAOYSA-N
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Description

Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate is a heterocyclic compound that features a pyrrole ring substituted with formyl and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate can be synthesized through the Paal–Knorr reaction, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of water and a catalytic amount of iron (III) chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Paal–Knorr reaction is a widely used method in industrial settings due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic conditions.

Major Products

    Oxidation: Dimethyl 3-carboxy-1H-pyrrole-2,5-dicarboxylate.

    Reduction: Dimethyl 3-hydroxymethyl-1H-pyrrole-2,5-dicarboxylate.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate is not well-defined. its biological activity is likely related to its ability to interact with various molecular targets, including enzymes and receptors. The formyl and ester groups may facilitate binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate is unique due to the presence of both formyl and ester groups on the pyrrole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate

InChI

InChI=1S/C9H9NO5/c1-14-8(12)6-3-5(4-11)7(10-6)9(13)15-2/h3-4,10H,1-2H3

InChI Key

KLSLITPBZGNWEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N1)C(=O)OC)C=O

Origin of Product

United States

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